2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Sulfonylation: The furan ring is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.
Formation of the ethanimidamide group: The final step involves the reaction of the sulfonylated furan with hydroxylamine and an appropriate aldehyde or ketone to form the ethanimidamide group.
Industrial Production Methods
Industrial production of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated, nitrated, or sulfonated furan derivatives
Scientific Research Applications
2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of green chemistry.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and ethanimidamide groups are key functional groups that contribute to its biological activity. These groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide
- 2-(furan-2-ylmethylsulfonyl)-N’-hydroxypropanimidamide
- 2-(furan-2-ylmethylsulfonyl)-N’-hydroxybutanimidamide
Uniqueness
2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c8-7(9-10)5-14(11,12)4-6-2-1-3-13-6/h1-3,10H,4-5H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIJJPSKJQHCHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384840 |
Source
|
Record name | 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-39-8 |
Source
|
Record name | 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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